molecular formula C10H16O B13423993 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane CAS No. 28098-67-1

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

Cat. No.: B13423993
CAS No.: 28098-67-1
M. Wt: 152.23 g/mol
InChI Key: PJGRMBOWSWHGDV-UHFFFAOYSA-N
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Description

8,9-Epoxylimonene is an oxygenated derivative of limonene, a monoterpene commonly found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide group at the 8,9-position of the limonene molecule. It is a valuable intermediate in the production of various fine chemicals, including flavors, fragrances, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. One common method involves the use of titanium silicate catalysts such as TS-1 and Ti-SBA-15 in the presence of hydrogen peroxide as the oxidizing agent. The reaction is carried out in methanol as a solvent at temperatures ranging from 0°C to 120°C . The reaction time can vary from 0.5 to 24 hours, depending on the desired yield and selectivity .

Industrial Production Methods: In industrial settings, the epoxidation of limonene is often performed using titanium silicate catalysts like Ti-MCM-41 and Ti-MWW. These catalysts are known for their high selectivity and efficiency in producing epoxide compounds. The process involves the use of t-butyl hydroperoxide as the oxidant and is conducted under controlled temperature and pressure conditions to maximize the yield of 8,9-Epoxylimonene .

Chemical Reactions Analysis

Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form diepoxides and other oxygenated derivatives.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

28098-67-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane

InChI

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3

InChI Key

PJGRMBOWSWHGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C2(CO2)C

Origin of Product

United States

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